4-Morpholinobenzoic acid
Overview
Description
4-morpholinobenzoic acid is a member of morpholines.
Scientific Research Applications
Antimicrobial Activity
4-Morpholinobenzoic acid and its derivatives have shown potential in antimicrobial applications. Research indicates that compounds with a morpholine group, like 4-(Phenylsulfonyl) morpholine, demonstrate antimicrobial properties. These compounds have been effective against a range of microorganisms including Staphylococcus aureus, Escherichia coli, and various strains of fungi like Candida albicans (Oliveira et al., 2015). Additionally, the synthesis and evaluation of 4 – thiomorpholine -4ylbenzohydrazide derivatives have shown antimicrobial activity, indicating the potential of morpholine derivatives in this field (Kardile & Kalyane, 2010).
Pharmaceutical Synthesis
Morpholine and its derivatives, including this compound, are significant in medicinal chemistry. The beta-amino alcohol 4 beta-morpholinocaran-3 alpha-ol, derived from morpholine, was used in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, showcasing its role in drug development (Kauffman et al., 2000). Morpholine's utility as a scaffold in medicinal chemistry is also emphasized due to its versatility and range of biological activities, highlighting its significance in drug discovery projects (Tzara, Xanthopoulos, & Kourounakis, 2020).
Analytical and Chemical Studies
Morpholine derivatives are also used in analytical chemistry and materials science. For instance, a novel pH-responsive fluorescence probe based on 4-(morpholinomethyl) phenyl) boronic acid was developed for sensitive detection of trace-level organophosphorus pesticides in fruit juices (Zhao et al., 2021). Moreover, the electrochemical oxidation of 4-morpholinoaniline, a related compound, provides a green and environmentally friendly method for synthesizing its trimer, indicating its utility in green chemistry applications (Esmaili & Nematollahi, 2011).
Green Chemistry and Catalysis
Morpholine derivatives, like 4-benzyl-4-methylmorpholinium-based ionic liquids, have been synthesized and evaluated for their physicochemical properties, cytotoxicity, and biodegradability. These compounds show potential as new biomass solvents and in various applications in green chemistry (Pernak et al., 2011). The use of morpholine in catalysts is also significant, as demonstrated by a study involving magnetite nanoparticles and morpholine sulfate used as a catalyst for the Biginelli reaction (Oboudatian, Naeimi, & Moradian, 2021).
Safety and Hazards
4-Morpholinobenzoic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with eyes, it’s advised to rinse immediately with plenty of water and seek medical advice . Suitable gloves and eye/face protection should be worn when handling this compound .
Future Directions
In a study, Bacteroidetes was found to be positively correlated with 4-Morpholinobenzoic acid . The study suggested that this compound could aggravate inflammation through its influence on the bile secretion pathway . This indicates potential future research directions in understanding the role of this compound in inflammation and its potential therapeutic applications .
Mechanism of Action
Target of Action
4-Morpholinobenzoic acid is an organic compound . It is primarily used as a chemical intermediate in the synthesis of other compounds . .
Mode of Action
As a chemical intermediate, it is likely involved in various chemical reactions contributing to the synthesis of other compounds .
Biochemical Pathways
It has been suggested that it may be involved in inflammation processes .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
It has been suggested that it may aggravate inflammation through its influence on the bile secretion pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and light , suggesting that its stability and activity may be affected by these factors. Furthermore, its solubility in different solvents may influence its distribution and action in different environments.
Biochemical Analysis
Biochemical Properties
4-Morpholinobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with Bacteroidetes, a type of bacteria, influencing the bile secretion pathway and potentially aggravating inflammation . The nature of these interactions involves binding to specific sites on the enzymes or proteins, altering their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the IL-17 signaling pathway, promoting inflammatory responses in cells . This compound can also affect gene expression by binding to specific transcription factors or regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in alterations in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity. Studies have shown that high doses of this compound can cause adverse effects, including inflammation and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the bile secretion pathway, affecting the levels of bile acids and other metabolites . These interactions can lead to changes in metabolic activity and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
Properties
IUPAC Name |
4-morpholin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAJKPNTGSKZSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996238 | |
Record name | 4-(Morpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7470-38-4 | |
Record name | 7470-38-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Morpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(morpholin-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 4-Morpholinobenzoic acid and rabbit diarrhea in the context of this research?
A1: The research found a positive correlation between the abundance of Bacteroidetes, a type of bacteria, and the presence of this compound in the colon of rabbits with diarrhea. [] While the study doesn't definitively establish a causal relationship, it suggests that this compound could play a role in aggravating inflammation within the rabbit colon, potentially contributing to diarrhea. The study proposes that this effect might be linked to this compound's influence on the bile secretion pathway. [] Further research is needed to fully understand the mechanisms at play and the precise role of this compound in this context.
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